(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione (R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione
Brand Name: Vulcanchem
CAS No.: 681001-30-9
VCID: VC0019414
InChI: InChI=1S/C19H16O3/c1-10-5-7-12-11(9-10)6-8-14-16(12)18(21)13-3-2-4-15(20)17(13)19(14)22/h2-4,6,8,10,20H,5,7,9H2,1H3/t10-/m1/s1
SMILES: CC1CCC2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O
Molecular Formula: C19H16O3
Molecular Weight: 292.3 g/mol

(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione

CAS No.: 681001-30-9

Reference Standards

VCID: VC0019414

Molecular Formula: C19H16O3

Molecular Weight: 292.3 g/mol

(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione - 681001-30-9

CAS No. 681001-30-9
Product Name (R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione
Molecular Formula C19H16O3
Molecular Weight 292.3 g/mol
IUPAC Name (3R)-8-hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione
Standard InChI InChI=1S/C19H16O3/c1-10-5-7-12-11(9-10)6-8-14-16(12)18(21)13-3-2-4-15(20)17(13)19(14)22/h2-4,6,8,10,20H,5,7,9H2,1H3/t10-/m1/s1
Standard InChIKey GEHDQJGXSHLDCP-SNVBAGLBSA-N
Isomeric SMILES C[C@@H]1CCC2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O
SMILES CC1CCC2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O
Canonical SMILES CC1CCC2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O
Synonyms (R)-1,2,3,4-Tetrahydro-8-hydroxy-3-methyltetraphene-7,12-dione
PubChem Compound 11231645
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator